Clarithromycin Impurity E

HPLC impurity profiling relative retention time chromatographic separation

Clarithromycin Impurity E (CAS 81103-14-2), chemically defined as 6,11-di-O-methylerythromycin A, is a process-related impurity of the semisynthetic macrolide antibiotic clarithromycin. It is formally recognized under multiple compendial designations: Clarithromycin EP Impurity E (European Pharmacopoeia), Clarithromycin USP Related Compound A (United States Pharmacopeia), and Clarithromycin BP Impurity E (British Pharmacopoeia).

Molecular Formula C39H71NO13
Molecular Weight 762.0 g/mol
CAS No. 81103-14-2
Cat. No. B601440
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameClarithromycin Impurity E
CAS81103-14-2
Synonyms6,11-Di-O-methylerythromycin;  11-O-Methylclarithromycin;  USP Clarithromycin Related Compound A
Molecular FormulaC39H71NO13
Molecular Weight762.0 g/mol
Structural Identifiers
SMILESCCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC)C)C)OC)(C)O
InChIInChI=1S/C39H71NO13/c1-16-27-39(10,45)34(46-13)22(4)29(41)20(2)18-38(9,48-15)33(53-36-30(42)26(40(11)12)17-21(3)49-36)23(5)31(24(6)35(44)51-27)52-28-19-37(8,47-14)32(43)25(7)50-28/h20-28,30-34,36,42-43,45H,16-19H2,1-15H3/t20-,21+,22-,23+,24+,25-,26-,27-,28-,30+,31+,32-,33-,34+,36-,37+,38+,39?/m0/s1
InChIKeyDWRKNXHSSDFLOJ-MQXKPBBZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to Off-White Solid

Clarithromycin Impurity E (CAS 81103-14-2): Pharmacopoeial Identity, Structural Class, and Procurement Baseline for 6,11-Di-O-methylerythromycin A


Clarithromycin Impurity E (CAS 81103-14-2), chemically defined as 6,11-di-O-methylerythromycin A, is a process-related impurity of the semisynthetic macrolide antibiotic clarithromycin . It is formally recognized under multiple compendial designations: Clarithromycin EP Impurity E (European Pharmacopoeia), Clarithromycin USP Related Compound A (United States Pharmacopeia), and Clarithromycin BP Impurity E (British Pharmacopoeia) . With a molecular formula of C₃₉H₇₁NO₁₃ and molecular weight of 761.98 g/mol, this compound is a di-O-alkyl derivative of erythromycin A featuring methoxy substitutions at both the C-6 and C-11 positions, distinguishing it from the parent drug clarithromycin (6-O-methylerythromycin A, C₃₈H₆₉NO₁₃, MW 747.95) by an additional methyl group at C-11 [1]. It is supplied as a highly characterized reference standard—typically as a white to off-white solid with ≥95% HPLC purity—intended exclusively for laboratory use in analytical method development, method validation (AMV), quality control (QC) applications for Abbreviated New Drug Applications (ANDA), and commercial production of clarithromycin [1].

Why Generic Clarithromycin Impurity Reference Standards Cannot Substitute for Impurity E (CAS 81103-14-2) in Regulated Analytical Workflows


Clarithromycin impurity reference standards are not interchangeable because each impurity possesses a unique chemical structure, distinct chromatographic retention behavior, and an individually specified pharmacopoeial acceptance criterion [1][2]. Impurity E (6,11-di-O-methylerythromycin A) elutes at a relative retention time (RRT) of 1.21 with respect to the clarithromycin parent peak, clearly separated from its closest structural analog Impurity F (6,12-di-O-methylerythromycin A, RRT 1.25) and from Impurity D (RRT 0.96) [1]. In a comprehensive quality evaluation of 117 commercial clarithromycin batches, Impurity E was identified alongside Impurity F as one of the two principal impurities originating from the raw material, underscoring its prevalence and the necessity of its accurate quantification [2]. Regulatory specifications mandate that Impurity E content must not exceed 0.5% in clarithromycin tablets per the Chinese Pharmacopoeia, while the USP monograph requires that no single related compound exceeds 1.0% and no more than four related compounds exceed 0.4% individually [3][4]. Using an incorrect impurity reference standard—or a non-compendial generic substitute lacking verified chromatographic co-elution and purity certification—directly compromises method specificity, system suitability, and regulatory compliance. The evidence detailed below quantifies exactly where Impurity E differs from its comparators.

Clarithromycin Impurity E (CAS 81103-14-2): Quantitative Differentiation Evidence Against Closest Analogs and In-Class Comparators


Chromatographic Selectivity: Relative Retention Time (RRT) of 1.21 Distinguishes Impurity E from All Other Clarithromycin-Related Substances in Pharmacopoeial HPLC Systems

In the HPLC system described in patent CN105372373A—designed to resolve 12 clarithromycin-related impurities including the active pharmaceutical ingredient—Impurity E (6,11-di-O-methylerythromycin A) exhibits a retention time of 18.2 minutes and a relative retention time (RRT) of 1.21 with respect to the clarithromycin major component peak (approximately 15 min, RRT 1.0) [1]. This RRT value is distinctly separated from the closest-eluting impurities: Impurity D (RRT 0.96, ΔRRT = 0.25), Impurity F (RRT 1.25, ΔRRT = 0.04), and Impurity P (RRT 1.28, ΔRRT = 0.07) [1]. The response factor for Impurity E is 1.0, indicating equivalent UV detector response to the parent drug at 205 nm detection wavelength, which enables direct area-percent quantitation without correction-factor adjustment [1]. This contrasts with Impurity G (response factor 0.27) and Impurity H (response factor 0.15), which require significant correction for accurate quantification [1].

HPLC impurity profiling relative retention time chromatographic separation pharmacopoeial method validation

In Vivo Therapeutic Efficacy Differentiation: 6,11-Di-O-methylerythromycin A (TE-032) Demonstrates 4- to 35-Fold Superiority Over Erythromycin A and Josamycin in Murine Infection Models

In a definitive comparative study by Morimoto et al. (1990), 6,11-di-O-methylerythromycin A (designated TE-032) was evaluated head-to-head against 6-O-methylerythromycin A (TE-031, clarithromycin), erythromycin A (EM), and josamycin (JM) [1]. The key differentiation emerged in in vivo therapeutic efficacy: TE-032 demonstrated 4- to 35-fold superior therapeutic efficacy compared to both EM and JM against systemic and subcutaneous infections provoked by Gram-positive bacteria in mice [1]. In vitro, TE-032 was slightly less active than EM against clinical isolates, whereas TE-031 (clarithromycin) was equal to or 2-fold more potent than EM [1]. Despite this lower in vitro potency, TE-032 achieved in vivo efficacy comparable to TE-031, with both compounds showing dose-related bactericidal activity against Haemophilus influenzae and pH-dependent activity (more active at pH 8 than at pH 5) that was enhanced by serum addition [1]. TE-032 also produced higher and longer-lasting plasma levels than EM following oral administration in mice, rats, and dogs [1].

in vivo antibacterial efficacy macrolide antibiotic murine infection model therapeutic index

Pharmacopoeial Specification Compliance: Impurity E Carries a Distinct 0.5% Individual Limit (ChP 2010) That Differs from Impurity B (1.0%) and USP General Thresholds, Requiring Dedicated Reference Standard Traceability

Under the Chinese Pharmacopoeia (ChP) 2010 Edition clarithromycin tablets monograph, each named degradation impurity carries an individually specified limit: Impurity E must not exceed 0.5%, along with Impurities A, C, and D (each ≤0.5%), while Impurity B is permitted up to 1.0% [1]. The total unknown impurity content must not exceed 1.0%, and total impurities must not exceed 3.0% [1]. In contrast, the USP Clarithromycin monograph applies a more generalized framework: no single related compound may exceed 1.0%, no more than four related compounds may individually exceed 0.4%, and total related compounds must not exceed 3.5% [2]. The European Pharmacopoeia (EP) monograph for clarithromycin (monograph 1651) similarly mandates chromatographic separation and quantification of specified impurities including Impurity E, though exact EP numerical limits for individual impurities are defined within the monograph text [3]. Impurity E has been confirmed in an independent quality evaluation of 277 commercial clarithromycin batches as one of the two most prevalent impurities arising from the raw material, alongside Impurity F [4].

impurity specification limit pharmacopoeial compliance quality control regulatory acceptance criteria

Validated HPLC Linearity for Impurity E: 0.9–6.75 μg/mL (r=0.998) Contrasts with Clarithromycin Parent Range of 2–1000 μg/mL, Confirming Trace-Level Quantitation Capability

A dedicated RP-HPLC method developed for the determination of related substances in clarithromycin for dry oral suspension established validated linearity ranges for both the active pharmaceutical ingredient and Impurity E [1]. Clarithromycin demonstrated linearity over the range 2–1000 μg/mL with a correlation coefficient of r=1.000, while Impurity E (6,11-di-O-methylerythromycin A) exhibited linearity over 0.9–6.75 μg/mL with r=0.998 [1]. The approximately 150-fold lower concentration range for Impurity E compared to clarithromycin reflects the method's suitability for detecting and quantifying this impurity at levels well below the 0.5% pharmacopoeial threshold. The chromatographic separation was achieved on a YMC C18 column (250 mm × 4.6 mm, 5 μm) with a mobile phase of 0.033 mol/L potassium dihydrogen phosphate–acetonitrile (55:45, pH 5.4) at 50°C with detection at 205 nm, achieving baseline resolution of clarithromycin from 9 identified impurities and additional unknown impurities [1]. Sample solutions demonstrated stability at 25°C for 12 hours [1].

HPLC method validation linearity range trace impurity quantitation analytical quality by design

Structural Differentiation: 6,11-Di-O-Methyl Substitution Pattern Uniquely Identifies Impurity E Among the Clarithromycin Impurity Family, Contrasting with the 6,12-Di-O-Methyl Pattern of Impurity F and 6-O-Mono-Methyl Pattern of Clarithromycin

Clarithromycin Impurity E is the only EP-specified clarithromycin impurity bearing the 6,11-di-O-methyl substitution pattern on the erythromycin A macrocyclic lactone scaffold [1]. The parent drug clarithromycin is 6-O-methylerythromycin A (single methoxy group at C-6; C₃₈H₆₉NO₁₃, MW 747.95), while Impurity F—the closest structural analog—is 6,12-di-O-methylerythromycin A (methoxy groups at C-6 and C-12; C₃₉H₇₁NO₁₃, MW 761.98) [2]. Impurity E shares the same molecular formula (C₃₉H₇₁NO₁₃) and molecular weight (761.98) with Impurity F, making these two compounds constitutional isomers that differ solely in the position of the second methoxy substituent (C-11 vs. C-12) [1]. Despite their isomeric relationship, the two compounds are chromatographically separable under pharmacopoeial conditions (RRT 1.21 for Impurity E vs. 1.25 for Impurity F) [3]. Other specified impurities occupy distinct structural categories: Impurity B is 6-O-methyl-15-norerythromycin A (nor-derivative), Impurity D is N-desmethylclarithromycin (N-demethylated), and Impurity C is a decladinosyl derivative .

structural elucidation methylation pattern impurity profiling NMR characterization

Clarithromycin Impurity E (CAS 81103-14-2): Evidence-Based Application Scenarios for Analytical, Regulatory, and Research Procurement


Pharmacopoeial System Suitability Testing and Peak Identification in EP Monograph 1651 and USP Clarithromycin Related Substances Methods

Compendial HPLC methods for clarithromycin require resolution of Impurity E from the parent peak and from adjacent impurities, particularly Impurity F. With a verified RRT of 1.21 and response factor of 1.0 at 205 nm, Impurity E serves as a critical system suitability marker to confirm column performance and mobile phase integrity before running batch release or stability study samples [1]. Its use is explicitly prescribed in BP, EP, and USP clarithromycin monographs for related substances testing, making it a mandatory reference standard for any QC laboratory conducting clarithromycin finished product or API release testing under these pharmacopoeias [2].

ANDA/NDA Regulatory Submission Support: Method Validation and Impurity Qualification Studies

For generic drug applicants filing Abbreviated New Drug Applications, the use of a fully characterized Impurity E reference standard—supported by a Structure Elucidation Report (SER) including ¹H NMR, ¹³C NMR, MS, and HPLC purity data—provides the traceability documentation required by ICH Q3A/Q3B guidelines [1]. The validated HPLC linearity range of 0.9–6.75 μg/mL (r=0.998) for Impurity E ensures that the analytical method can reliably quantify this impurity at levels well below the 0.5% ChP specification threshold, satisfying regulatory expectations for LOQ demonstration [2]. Given that Impurity E and F are the predominant raw-material-derived impurities in commercial clarithromycin, robust quantification data for Impurity E is frequently a focal point of ANDA review .

Forced Degradation and Stability-Indicating Method Development for Clarithromycin Drug Substance and Drug Product

In forced degradation studies (acid, base, oxidative, thermal, photolytic) conducted per ICH Q1A(R2), Impurity E may arise as a degradation product under specific stress conditions. The structural distinction of Impurity E (6,11-di-O-methyl) from other degradation impurities must be confirmed chromatographically. The established RRT of 1.21 relative to clarithromycin, combined with its linear detection range of 0.9–6.75 μg/mL, enables accurate tracking of Impurity E formation kinetics during stability studies, distinguishing it from co-eluting or closely eluting degradation species [1][2]. Its confirmed identity as a process impurity originating from raw material synthesis further aids in mass balance reconciliation during stability evaluations .

Structure-Activity Relationship (SAR) Research and Antibacterial Resistance Mechanism Studies

The 6,11-di-O-methylerythromycin A scaffold (TE-032) has demonstrated 4- to 35-fold superior in vivo therapeutic efficacy compared to erythromycin A in murine infection models, despite slightly lower in vitro potency, indicating that the C-11 methoxy modification significantly alters pharmacokinetic disposition [1]. This compound has served as a key intermediate for the synthesis of novel acylide and 4″-carbamate derivatives with activity against erythromycin-resistant Staphylococcus aureus and Streptococcus pneumoniae [2]. Researchers investigating macrolide resistance mechanisms or developing next-generation macrolide derivatives can utilize Impurity E as a structurally defined starting material or comparator compound for SAR campaigns, leveraging its well-characterized antibacterial spectrum and in vivo pharmacokinetic profile [1][2].

Quote Request

Request a Quote for Clarithromycin Impurity E

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.